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molecular formula C12H9ClN4 B8544164 4-Chloro-6-methyl-5-pyridin-3-ylethynyl-pyrimidin-2-ylamine

4-Chloro-6-methyl-5-pyridin-3-ylethynyl-pyrimidin-2-ylamine

Cat. No. B8544164
M. Wt: 244.68 g/mol
InChI Key: XYDHDKASONVYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916548B2

Procedure details

The title compound is synthesized according to general procedure GP2 starting from 4.0 g (15 mmol) 4-chloro-5-iodo-6-methyl-pyrimidin-2-ylamine (GP3) and 2.0 g (19 mmol) 3-ethynyl-pyridine using 282 mg (1.5 mmol) CuI, 1.0 g (1.5 mmol) PdCl2(PPh3)2 and 21 mL (148 mmol) triethylamine in 200 mL dry DMF. For the work-up the reaction mixture is concentrated in vacuo before water is added. The precipitate is collected, dried at 40° C. and crystallized from MeOH/H2O. Yield: 3.0 g (83%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](I)=[C:6]([CH3:9])[N:5]=[C:4]([NH2:10])[N:3]=1.[C:11]([C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)#[CH:12].C(N(CC)CC)C>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:1][C:2]1[C:7]([C:12]#[C:11][C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)=[C:6]([CH3:9])[N:5]=[C:4]([NH2:10])[N:3]=1 |^1:33,52|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1I)C)N
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(#C)C=1C=NC=CC1
Step Three
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
1 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
For the work-up the reaction mixture is concentrated in vacuo before water
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
dried at 40° C.
CUSTOM
Type
CUSTOM
Details
crystallized from MeOH/H2O

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C#CC=1C=NC=CC1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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